molecular formula C25H58O2Si3 B071751 Stearyl trisiloxane CAS No. 167160-55-6

Stearyl trisiloxane

Cat. No. B071751
CAS RN: 167160-55-6
M. Wt: 475 g/mol
InChI Key: YAIHETNVSHUZMY-UHFFFAOYSA-N
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Description

Stearyl trisiloxane is a type of organosilicone compound . It is a product of condensed ethylene oxide and water, and can have various derivatives and functions . It is broadly utilized in cosmetic products as surfactants, emulsifiers, cleansing agents, humectants, and skin conditioners .


Synthesis Analysis

The synthesis of stearyl trisiloxane and similar compounds is achieved by hydrosilylation of monomeric ethoxylate monomethyl ether starting reagents . Pure hexa- and nona-ethylene glycols are produced by condensation of smaller oligomers .


Molecular Structure Analysis

The molecular formula of stearyl trisiloxane is C25H58O2Si3 . The exact mass is 474.37446069 g/mol . The structure of stearyl trisiloxane is characterized by 1H-NMR, 13C-NMR, and 29Si-NMR spectroscopy .


Physical And Chemical Properties Analysis

Stearyl trisiloxane has a molecular weight of 475.0 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 21 . The topological polar surface area is 18.5 Ų . The heavy atom count is 30 .

Scientific Research Applications

Surfactant

Stearyl trisiloxane is a type of silicone surfactant . Surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid. Silicone surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, and foaming .

Synthesis of Other Compounds

Stearyl trisiloxane can be used in the synthesis of other compounds. For instance, the trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5 -heptamethyltrisiloxane) (TS-EO12) was successfully synthesized by a hydrosilylation reaction in the presence of Karstedt catalyst .

Agricultural Synergism

Silicone surfactants, including Stearyl trisiloxane, have demonstrated enormous potential in agricultural synergism . They can enhance the effectiveness of agricultural chemicals, improving their spread and coverage on plant surfaces.

Drug Delivery

Silicone surfactants are being explored for their potential in drug delivery systems . Their unique properties can enhance the solubility and bioavailability of drugs, making them effective carriers for various pharmaceuticals.

Mineral Flotation

In the mining industry, silicone surfactants can be used in mineral flotation processes . They can help to separate valuable minerals from their ores, improving the efficiency and effectiveness of mineral extraction.

Enhanced Oil Recovery

Silicone surfactants have applications in enhanced oil recovery . They can reduce the surface tension between oil and water, making it easier to extract oil from reservoirs.

Separation and Extraction

Silicone surfactants can be used in various separation and extraction processes . Their ability to reduce surface tension can improve the efficiency of these processes in various industries.

Foam Fire-Fighting

Silicone surfactants, including Stearyl trisiloxane, can be used in foam fire-fighting . They can help to produce stable and long-lasting foam, which is effective in suppressing fires.

properties

IUPAC Name

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIHETNVSHUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H58O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168238
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearyl trisiloxane

CAS RN

167160-55-6
Record name Stearyl trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYL TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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